5-Bromo-6-cyclopropylpyrimidin-4-amine
Description
5-Bromo-6-cyclopropylpyrimidin-4-amine (Molecular Formula: C₇H₈BrN₃, InChIKey: JPSXIRLBBFYDEY-UHFFFAOYSA-N) is a brominated pyrimidine derivative featuring a cyclopropyl substituent at the 6-position and an amine group at the 4-position.
Properties
IUPAC Name |
5-bromo-6-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-6(4-1-2-4)10-3-11-7(5)9/h3-4H,1-2H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXIRLBBFYDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromopyrimidine as the starting material, which undergoes a series of reactions including cyclopropylation and amination to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-6-cyclopropylpyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing , distillation , and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-cyclopropylpyrimidin-4-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions, leading to the formation of new cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5-Bromo-6-cyclopropylpyrimidin-4-amine. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory processes.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit potent COX-2 inhibition. For instance, the IC50 values for COX-2 inhibition were reported as follows:
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Indomethacin | 9.17 |
These findings suggest that this compound may have comparable efficacy to established anti-inflammatory drugs .
Anticancer Research
The compound has also been investigated for its potential anticancer activity. Pyrimidine derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
A notable study evaluated the cytotoxic effects of several pyrimidine derivatives, including this compound, against human cancer cell lines such as:
| Cell Line | Activity Observed |
|---|---|
| MCF-7 (Breast cancer) | Significant cytotoxicity |
| A549 (Lung adenocarcinoma) | Moderate cytotoxicity |
| HeLa (Cervical cancer) | High cytotoxicity |
In this study, the introduction of halogenated groups on the pyrimidine ring was associated with enhanced potency against specific cancer types .
Biochemical Pathways
Research indicates that this compound may influence pathways involving:
- Cyclooxygenase Enzymes : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Signal Transduction : Modulation of pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is vital for optimizing its pharmacological properties.
Key Findings
Studies have shown that substituents on the pyrimidine ring significantly affect biological activity. For instance:
- Electron-donating groups enhance anti-inflammatory activity.
- Halogen substitutions improve binding affinity to target enzymes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in key biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases , leading to the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and biological activity. Key analogs include:
Table 1: Structural and Patent Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (Da) | Patent Count |
|---|---|---|---|---|
| 5-Bromo-6-cyclopropylpyrimidin-4-amine | C₇H₈BrN₃ | Br (C5), cyclopropyl (C6), NH₂ (C4) | 212.99 | 10 |
| 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine | C₇H₉BrN₄ | Br (C5), cyclopropyl (C2), NH₂ (C1) | 233.08 | 14 |
| 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | C₅H₅BrClN₃S | Br (C5), Cl (C6), SMe (C2), NH₂ (C4) | 254.54 | Not reported |
| 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | C₅H₆BrClN₃ | Br (C5), Cl (C2), Me (C6), NH₂ (C4) | 223.48 | Not reported |
Key Observations :
- Cyclopropyl Position : The 6-cyclopropyl substituent in the target compound contrasts with the 2-position cyclopropyl in 1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine (patent count: 14). The latter’s higher patent activity may reflect optimized interactions in drug-target binding due to substituent orientation .
- Methyl vs.
Crystallographic and Solid-State Properties
Crystal packing interactions, such as halogen bonding (Cl···N, Br···N), influence solubility and stability. For example:
- In 4,6-dichloro-5-methoxypyrimidine , Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice . Similar interactions may occur in brominated analogs, affecting their formulation in solid dosage forms.
- The cyclopropyl group in the target compound may disrupt planar stacking, reducing crystallinity compared to linear substituents like methyl or chloro.
Patent and Application Landscape
Biological Activity
5-Bromo-6-cyclopropylpyrimidin-4-amine, with the molecular formula CHBrN and a molecular weight of 214.06 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of Biological Activity
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that derivatives of pyrimidine compounds, including this amine, can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The IC values for COX-2 inhibition have been reported to be comparable to standard anti-inflammatory drugs like celecoxib .
- Kinase Inhibition : The compound has shown promise in inhibiting various kinases involved in cancer and other diseases. Notably, it has been linked to the inhibition of understudied kinases such as AAK1 and BMP2K, which play roles in cellular signaling and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases and COX enzymes, modulating pathways involved in inflammation and cancer cell proliferation. This interaction often leads to altered signal transduction and gene expression .
- Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may enhance or alter its biological activity.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX-2 activity, with IC values comparable to established anti-inflammatory drugs. This suggests potential therapeutic applications in treating inflammatory diseases .
Study 2: Kinase Inhibition Profile
In a comprehensive screening against a panel of kinases, this compound demonstrated a selective inhibition profile. It inhibited an average of 2.7 kinases at concentrations yielding over 90% inhibition. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and related compounds regarding their biological activities:
| Compound Name | Key Activities | IC (µM) | Selectivity Profile |
|---|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | ~0.04 (COX-2) | Moderate |
| 5-Bromo-2-chloropyrimidine | Antimicrobial | Not specified | High against bacteria |
| 6-Cyclopropylpyrimidin-4-amine | Potentially anti-cancer | Not specified | Variable |
| 5-Bromo-4-aminopyrimidine | Anticancer | Not specified | High selectivity against kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
